METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE
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Overview
Description
METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a piperidine ring, a phenylcarbamoyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds.
Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the piperidine derivative with phenyl isocyanate under controlled conditions to form the phenylcarbamoyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamoyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can interact with enzymes or receptors, modulating their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity to its targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL ISONIPECOTATE: Another piperidine derivative with similar structural features but different functional groups.
4-PIPERIDINECARBOXYLIC ACID METHYL ESTER: A simpler compound with a piperidine ring and a methyl ester group.
Uniqueness
METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(phenylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-21-15(20)18-9-7-12(8-10-18)11-16-14(19)17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHKSFNXYFBOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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